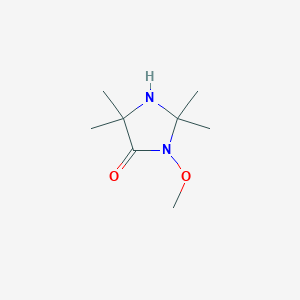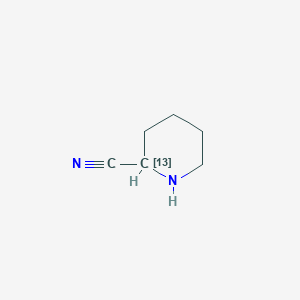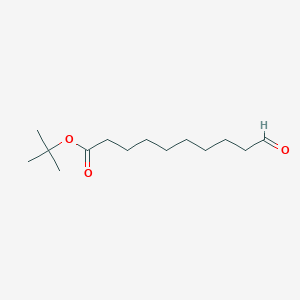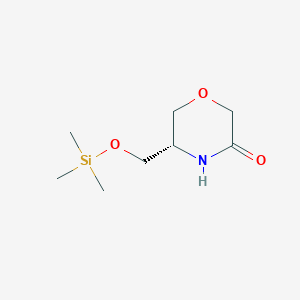
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a trimethylsilyl group, which is a silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a diol under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: The next step involves the introduction of the trimethylsilyl group. This is usually done by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
科学的研究の応用
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
類似化合物との比較
Similar Compounds
®-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(((Trimethylsilyl)oxy)methyl)morpholine: Lacks the ketone group, resulting in different reactivity and applications.
5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a morpholine ring, leading to distinct chemical behavior.
Uniqueness
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is unique due to its specific stereochemistry and the presence of both the morpholine ring and the trimethylsilyl group. This combination imparts unique reactivity and biological activity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H17NO3Si |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
(5S)-5-(trimethylsilyloxymethyl)morpholin-3-one |
InChI |
InChI=1S/C8H17NO3Si/c1-13(2,3)12-5-7-4-11-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChIキー |
BYZJAWHRYHZHNS-ZETCQYMHSA-N |
異性体SMILES |
C[Si](C)(C)OC[C@@H]1COCC(=O)N1 |
正規SMILES |
C[Si](C)(C)OCC1COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





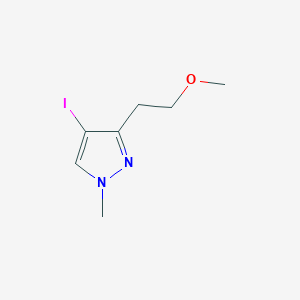
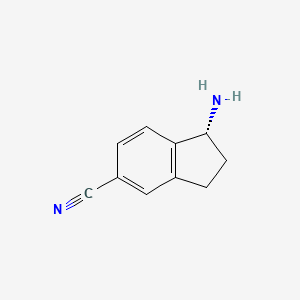
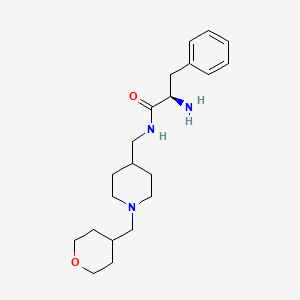
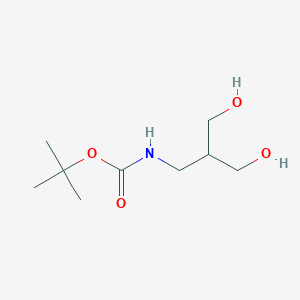
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)

